CID 71434355
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Overview
Description
Tris(tetrabutylammonium) hydrogen pyrophosphate is a chemical compound with the molecular formula [(CH3CH2CH2CH2)4N+]3[O=P(O-)2OP(=O)(O-)OH]. It is commonly used as a reagent in organic synthesis, particularly for pyrophosphorylation reactions. This compound is known for its ability to act as a nucleophile and is often utilized in the preparation of various organic molecules .
Preparation Methods
The preparation of Tris(tetrabutylammonium) hydrogen pyrophosphate typically involves the reaction of tetrabutylammonium bromide with potassium hydrogen pyrophosphate. This reaction is usually carried out at room temperature in an inert gas atmosphere to prevent any unwanted side reactions . Another method involves reacting ammonium bicarbonate with chloride and then adding isopropyl alcohol to the mixture .
Chemical Reactions Analysis
Tris(tetrabutylammonium) hydrogen pyrophosphate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in organic synthesis, reacting with isopropyl alcohol to form cyclic adducts.
Pyrophosphorylation: It is used for the pyrophosphorylation of nucleosides and isoprenoid derivatives.
Triphosphorylation: This compound is also involved in the triphosphorylation of nucleosides.
Common reagents used in these reactions include isopropyl alcohol and various nucleosides. The major products formed from these reactions are cyclic adducts and pyrophosphorylated nucleosides .
Scientific Research Applications
Tris(tetrabutylammonium) hydrogen pyrophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(tetrabutylammonium) hydrogen pyrophosphate involves its role as a nucleophile in organic synthesis. It reacts with various substrates to form pyrophosphorylated and triphosphorylated products. The molecular targets and pathways involved include nucleosides and isoprenoid derivatives, which undergo pyrophosphorylation and triphosphorylation reactions .
Comparison with Similar Compounds
Tris(tetrabutylammonium) hydrogen pyrophosphate can be compared with other similar compounds such as:
Tetrabutylammonium pyrophosphate: Similar in structure and function, but differs in the number of tetrabutylammonium groups.
Pyrophosphoric acid tris(tetrabutylammonium) salt: Another similar compound used for pyrophosphorylation reactions
The uniqueness of Tris(tetrabutylammonium) hydrogen pyrophosphate lies in its specific application in pyrophosphorylation and triphosphorylation reactions, making it a valuable reagent in organic synthesis and scientific research .
Properties
Molecular Formula |
C44H99N3+3 |
---|---|
Molecular Weight |
670.3 g/mol |
InChI |
InChI=1S/2C16H36N.C12H27N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-4-7-10-13(11-8-5-2)12-9-6-3/h2*5-16H2,1-4H3;4-12H2,1-3H3/q3*+1 |
InChI Key |
SNOZWRBKUHCEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+](CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
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